

# 5-Bromoindan-2-ol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 5-Bromoindan-2-ol

Cat. No.: B118872

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, synthesis, and spectral data of **5-Bromoindan-2-ol**, a halogenated derivative of 2-indanol. Due to the limited availability of experimental data for this specific compound, this guide combines experimentally determined values with predicted data from reputable computational models to offer a comprehensive profile. This document is intended to serve as a valuable resource for professionals in research and drug development.

## Core Physical Properties

The physical characteristics of **5-Bromoindan-2-ol** are crucial for its handling, purification, and application in synthetic chemistry. While experimental data is scarce, the following table summarizes the available and predicted physical properties.

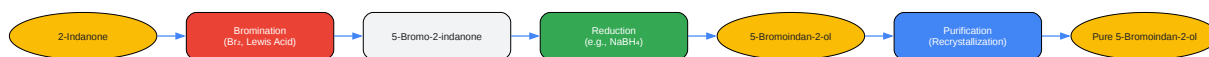
Property	Value	Source
Melting Point	115-117 °C	Experimental Data
Boiling Point	314.5 ± 37.0 °C (at 760 mmHg)	Predicted
Density	1.6 ± 0.1 g/cm <sup>3</sup>	Predicted
pKa	14.2 ± 0.2	Predicted
LogP	2.5	Predicted
Solubility	Data not available	-

Predicted values are generated using advanced computational algorithms and should be considered estimates. Experimental verification is recommended.

## Synthetic Protocols

The synthesis of **5-Bromoindan-2-ol** can be approached through a multi-step process starting from commercially available 2-indanone. The general synthetic workflow involves the bromination of the aromatic ring followed by the reduction of the ketone.

### Experimental Workflow: Synthesis of 5-Bromoindan-2-ol



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Caption: Synthetic pathway for **5-Bromoindan-2-ol** from 2-indanone.

### Step 1: Synthesis of 5-Bromo-2-indanone (Predicted Protocol)

This procedure is based on standard electrophilic aromatic substitution methods for ketones with an aromatic ring.

## Materials:

- 2-Indanone
- Bromine ( $\text{Br}_2$ )
- Anhydrous Iron(III) bromide ( $\text{FeBr}_3$ ) or another suitable Lewis acid
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath

## Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-indanone in dichloromethane under an inert atmosphere.
- Cool the solution in an ice bath.
- Add a catalytic amount of anhydrous iron(III) bromide to the stirred solution.
- Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to consume excess bromine.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-indanone.

## Step 2: Synthesis of 5-Bromoindan-2-ol

This protocol is adapted from the known reduction of 2-indanone.

Materials:

- Crude 5-Bromo-2-indanone
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol ( $\text{MeOH}$ ) or Ethanol ( $\text{EtOH}$ )
- Deionized water
- Diethyl ether or Ethyl acetate for extraction
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Ice bath

Procedure:

- Dissolve the crude 5-bromo-2-indanone in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
- Slowly add sodium borohydride in small portions to the stirred solution.

- After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
- Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.
- Remove the alcohol solvent under reduced pressure.
- Extract the aqueous residue with diethyl ether or ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer to obtain crude **5-Bromoindan-2-ol**.

## Purification

The crude **5-Bromoindan-2-ol** can be purified by recrystallization.

Materials:

- Crude **5-Bromoindan-2-ol**
- A suitable solvent system (e.g., a mixture of hexane and ethyl acetate, or toluene)

Procedure:

- Dissolve the crude product in a minimal amount of the hot solvent system.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

## Spectral Data (Predicted)

As experimental spectra for **5-Bromoindan-2-ol** are not readily available in public databases, the following data has been predicted using computational models.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.3	d	1H	Ar-H
~7.2	dd	1H	Ar-H
~7.1	d	1H	Ar-H
~4.5	m	1H	CH-OH
~3.2	dd	2H	Ar-CH <sub>2</sub>
~2.8	dd	2H	Ar-CH <sub>2</sub>
~2.0	s	1H	OH

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Assignment
~142	Ar-C
~140	Ar-C
~130	Ar-CH
~128	Ar-CH
~125	Ar-CH
~120	Ar-C-Br
~75	CH-OH
~40	CH <sub>2</sub>

### IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3300 (broad)	O-H stretch
~3100-3000	Ar C-H stretch
~2950-2850	Aliphatic C-H stretch
~1600, ~1480	Ar C=C stretch
~1050	C-O stretch
~600-500	C-Br stretch

## MS (Mass Spectrometry)

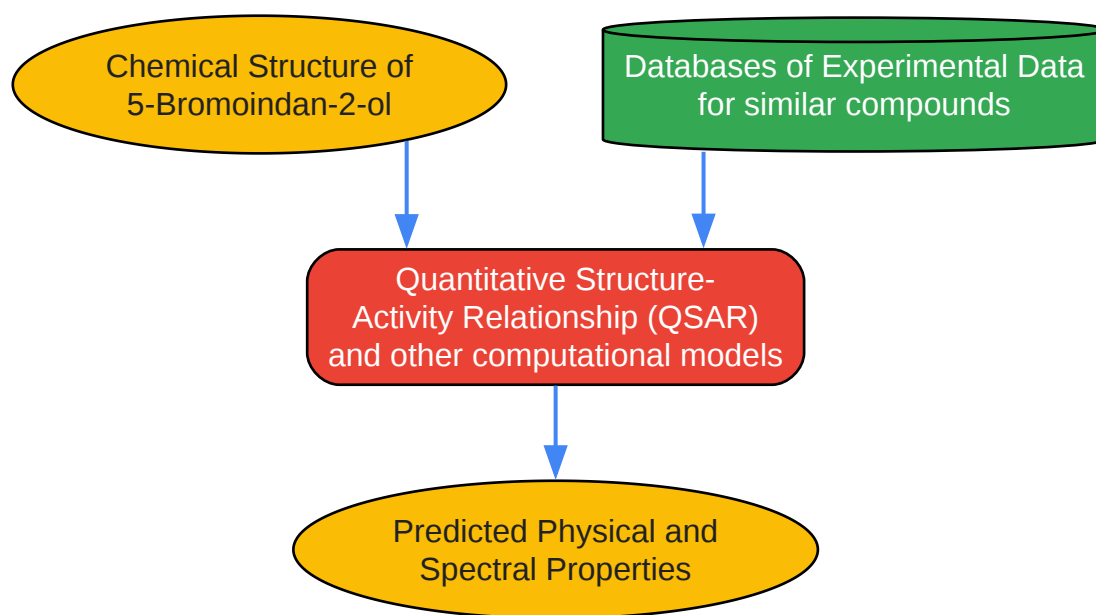
m/z	Interpretation
212/214	[M] <sup>+</sup> molecular ion peak (presence of Br isotopes)
194/196	[M-H <sub>2</sub> O] <sup>+</sup>
133	[M-Br] <sup>+</sup>

## Signaling Pathways and Biological Activity

Currently, there is no published research available in public databases detailing the involvement of **5-Bromoindan-2-ol** in any specific signaling pathways or its biological activity. Its structural similarity to other indane derivatives suggests potential applications in medicinal chemistry, but this would require experimental investigation.

## Logical Relationship for Property Prediction

The prediction of the physical and spectral properties of **5-Bromoindan-2-ol** relies on established computational chemistry methods.



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Caption: Logic for predicting properties of **5-Bromoindan-2-ol**.

This guide provides a foundational understanding of **5-Bromoindan-2-ol** based on the currently available information. Further experimental validation is essential to confirm the predicted data and to explore the potential applications of this compound.

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